molecular formula C14H13FO B6372992 5-(2,3-Dimethylphenyl)-3-fluorophenol CAS No. 1261988-24-2

5-(2,3-Dimethylphenyl)-3-fluorophenol

Cat. No.: B6372992
CAS No.: 1261988-24-2
M. Wt: 216.25 g/mol
InChI Key: JXRZAHQCWZMHTM-UHFFFAOYSA-N
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Description

5-(2,3-Dimethylphenyl)-3-fluorophenol is an organic compound characterized by the presence of a fluorine atom and a phenol group attached to a benzene ring substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dimethylphenyl)-3-fluorophenol typically involves the introduction of a fluorine atom into a phenol derivative. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as Selectfluor is used to introduce the fluorine atom into the aromatic ring. The reaction conditions often include the use of a solvent like acetonitrile and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dimethylphenyl)-3-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the fluorine atom or to modify the phenol group.

    Substitution: The fluorine atom or the phenol group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or halogenating agents for electrophilic substitution are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-(2,3-Dimethylphenyl)-3-fluorophenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2,3-Dimethylphenyl)-3-fluorophenol involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the binding affinity of the compound to its target, thereby increasing its potency. The phenol group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenol: Similar structure but lacks the dimethyl substitution.

    2,3-Dimethylphenol: Similar structure but lacks the fluorine atom.

    3-Fluoro-4-methylphenol: Similar structure with one methyl group and a fluorine atom.

Uniqueness

5-(2,3-Dimethylphenyl)-3-fluorophenol is unique due to the combination of the fluorine atom and the dimethyl substitution on the phenol ring. This combination can result in distinct chemical and biological properties, such as increased stability, enhanced reactivity, and improved binding affinity to biological targets.

Properties

IUPAC Name

3-(2,3-dimethylphenyl)-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO/c1-9-4-3-5-14(10(9)2)11-6-12(15)8-13(16)7-11/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRZAHQCWZMHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=CC(=C2)F)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684121
Record name 5-Fluoro-2',3'-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261988-24-2
Record name [1,1′-Biphenyl]-3-ol, 5-fluoro-2′,3′-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261988-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2',3'-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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